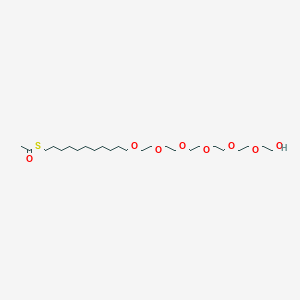
Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is a chemical compound with the empirical formula C25H50O8S . It has a molecular weight of 510.72 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether involves complex compounds for self-assembled monolayers. One method to obtain inherently unstable free thiols is by deprotecting a free thiol from its protected derivative using hydrolyzing agents .Molecular Structure Analysis
The molecular structure of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is represented by the canonical SMILES stringCC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO . Chemical Reactions Analysis
In the context of chemical reactions, this compound is involved in the synthesis of complex compounds for self-assembled monolayers. The process involves deprotecting a free thiol from its protected derivative using hydrolyzing agents .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.4782 and a density of 1.0474 g/mL at 25 °C . It’s stored at a temperature of -20°C .Applications De Recherche Scientifique
Polymer and Surface Chemistry
Ethylene glycol derivatives, including hexa(ethylene glycol) chains, play a crucial role in the synthesis of polymers and surface-active agents. The preparation of oligo(ethylene glycol)-terminated alkane-disulfides, for instance, demonstrates the utility of ethylene glycol chains in creating self-assembled monolayers (SAMs) that are more stable and well-ordered than traditional undecane homologues (Clark & Dugan, 2006). This research highlights the importance of ethylene glycol derivatives in modifying surface properties, potentially including those of hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether.
Drug Delivery Systems
Ethylene glycol derivatives are also pivotal in drug delivery systems, leveraging their biocompatibility and solubilizing properties. The study on amphipathic hyperbranched polymeric thioxanthone photoinitiators (AHPTXs) illustrates the incorporation of ethylene glycol units into polymers to enhance solubility and efficiency in photopolymerization, relevant for biomedical applications (Wen et al., 2009). This suggests potential avenues for hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether in similar contexts, especially in formulations requiring improved solubility and biocompatibility.
Nanotechnology and Material Science
In nanotechnology and material science, ethylene glycol derivatives contribute to the design of novel materials with specific functionalities. The synthesis and characterization of neutral linear amphiphilic homopolymers prepared by atom transfer radical polymerization, where ethylene glycol plays a role in achieving amphiphilic properties, indicate the versatility of these compounds in forming micelles and reverse micelles in various solvents (Wang et al., 2014). This underscores the potential for hexa(ethylene glycol) derivatives in creating advanced materials for targeted applications.
Safety And Hazards
Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is classified under Eye Irrit. 2 - Skin Sens. 1 hazard classifications . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGQQAPWBBCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584864 |
Source


|
| Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate | |
CAS RN |
130727-53-6 |
Source


|
| Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

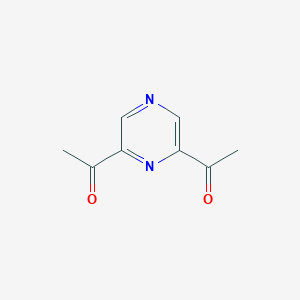
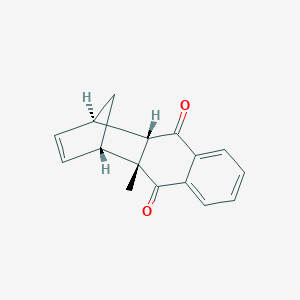
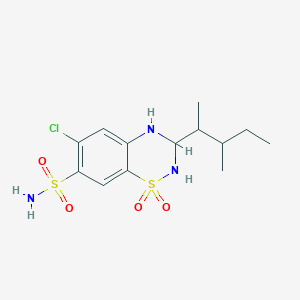
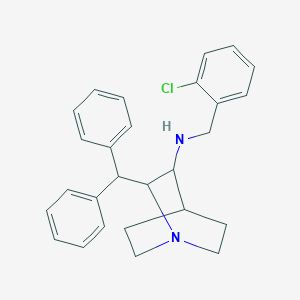
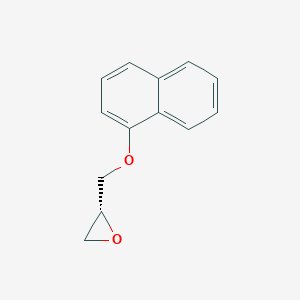
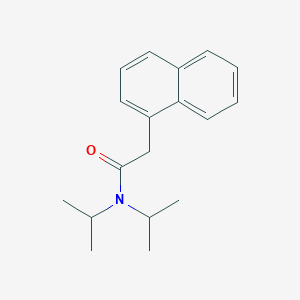
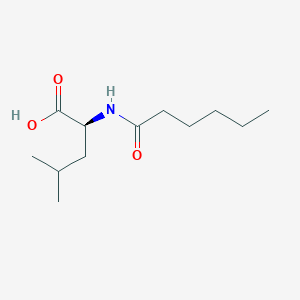
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
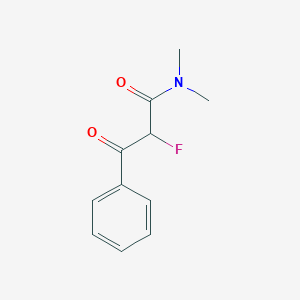
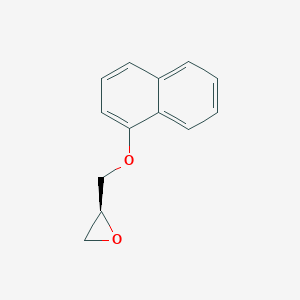
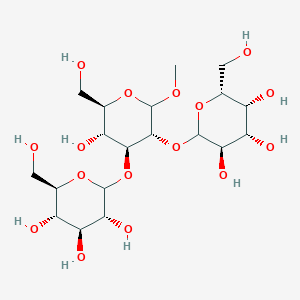
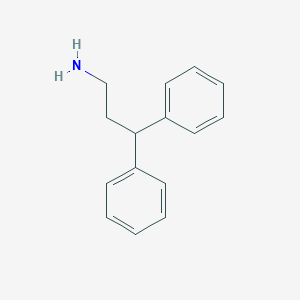
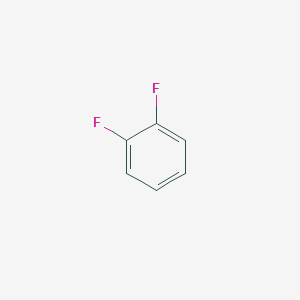
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)